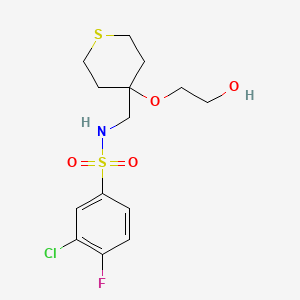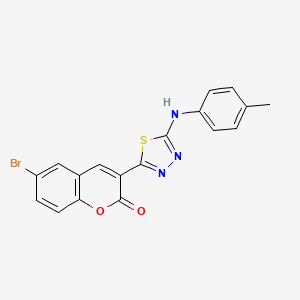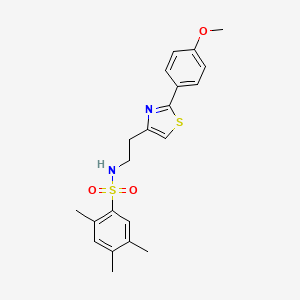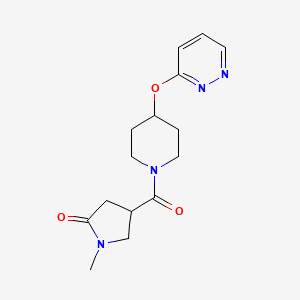![molecular formula C15H14N4O4S B2511834 5-环丙基-N-(2-(2,4-二氧代-1,2-二氢噻吩并[3,2-d]嘧啶-3(4H)-基)乙基)异恶唑-3-甲酰胺 CAS No. 2034354-29-3](/img/structure/B2511834.png)
5-环丙基-N-(2-(2,4-二氧代-1,2-二氢噻吩并[3,2-d]嘧啶-3(4H)-基)乙基)异恶唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole carboxamides
科学研究应用
5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide is used in various scientific research applications:
Chemistry: : Studying its reaction mechanisms and pathways can lead to the development of novel synthetic methodologies.
Biology: : Exploring its potential as a bioactive molecule, particularly in enzyme inhibition or receptor binding studies.
Medicine: : Investigating its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Its unique structure makes it a candidate for use in material science for developing new materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps starting from commercially available starting materials. Common synthetic routes include:
Cyclopropylation: : This involves introducing the cyclopropyl group through reactions such as cyclopropanation, which can be catalyzed by transition metals.
Isoxazole Formation: : The isoxazole ring can be formed via cyclization reactions involving oxime intermediates.
Thienopyrimidine Synthesis: : This is often achieved through multistep synthesis involving thiophene and pyrimidine intermediates, followed by oxidation and condensation reactions.
Coupling Reactions: : Finally, the various components are coupled together using peptide coupling reagents under mild conditions to avoid decomposition of sensitive groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and scalability. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur or nitrogen atoms in the thienopyrimidine moiety.
Reduction: : Reduction reactions can modify the functional groups, such as reducing ketones to alcohols.
Substitution: : The isoxazole ring can participate in electrophilic or nucleophilic substitution reactions, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens (e.g., bromine, chlorine) for halogenation reactions.
Major Products
The major products from these reactions vary depending on the conditions but include:
Oxidized derivatives such as sulfoxides or sulfones.
Reduced derivatives like alcohols or amines.
Substituted products depending on the electrophile or nucleophile used.
作用机制
The exact mechanism of action depends on its application. For instance, in a biological context, it may:
Bind to specific enzymes, inhibiting their activity.
Interact with cellular receptors, modulating signal transduction pathways.
Molecular targets and pathways involved typically include:
Enzymes such as kinases or proteases.
Receptors like G-protein coupled receptors or nuclear receptors.
相似化合物的比较
Similar compounds include:
5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-acetamide: : Differing by the functional group at the isoxazole ring.
5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-sulfonamide: : Containing a sulfonamide group, which alters its reactivity and biological activity.
Uniqueness
The uniqueness of 5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide lies in its combined structural motifs and potential multi-target activity, making it a valuable tool in chemical and biological research.
What stands out most to you from this?
属性
IUPAC Name |
5-cyclopropyl-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-13(10-7-11(23-18-10)8-1-2-8)16-4-5-19-14(21)12-9(3-6-24-12)17-15(19)22/h3,6-8H,1-2,4-5H2,(H,16,20)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEWCGBPACZSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
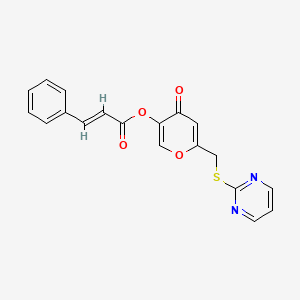
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2511755.png)
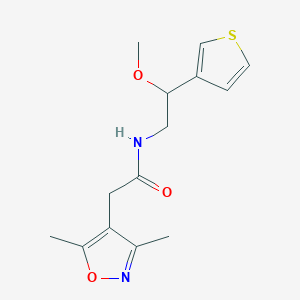
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one](/img/structure/B2511757.png)
![N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide](/img/structure/B2511758.png)
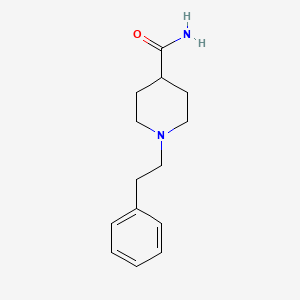
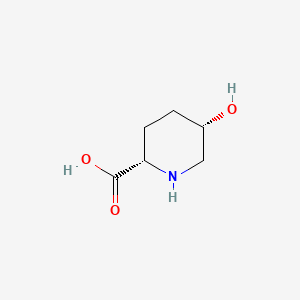
![4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2511766.png)
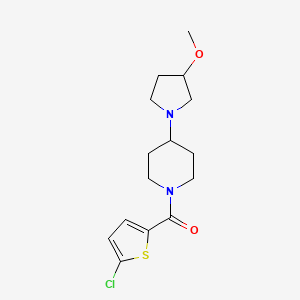
![N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2511768.png)
